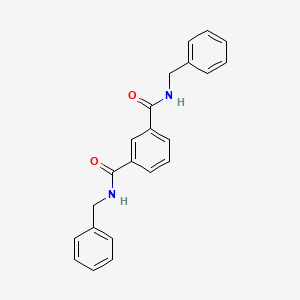

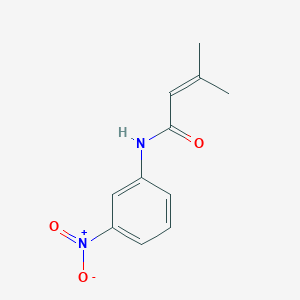

N,N'-dibenzylisophthalamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N'-dibenzylisophthalamide and related compounds involves intricate chemical processes. A notable method involves the degradation of polyethylene terephthalate (PET) in the presence of benzyl alcohol and a zinc acetate catalyst, leading to the formation of dibenzyl terephthalate, which shares structural similarities with N,N'-dibenzylisophthalamide (Suwardi et al., 2010). Another method highlighted is the regioselective C-H activation in the synthesis of naphthobenzazepines from N-bromobenzylnaphthylamines, which underscores the complexity and specificity of reactions involved in synthesizing related compounds (Harayama et al., 2003).

Molecular Structure Analysis

The molecular structure of N,N'-dibenzylisophthalamide and derivatives has been extensively studied using X-ray crystallography and other spectroscopic methods. The crystal structure analysis of similar compounds, such as N-(dibenzylcarbamothioyl)-3-methylbutanamide, provides insights into the geometric configuration, showing significant intermolecular contacts that influence the crystal packing stabilization (Gumus et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N,N'-dibenzylisophthalamide includes its interaction with various reagents and participation in complex reactions. For instance, the oxidative debenzylation of N-benzyl amides, which can be applied to similar structures, demonstrates the compound's potential in undergoing transformative chemical reactions to yield amides and carbonyl compounds (Moriyama et al., 2014).

Aplicaciones Científicas De Investigación

Pharmacological Applications in Hypertension Treatment : A study by Miller, Ford, & Moyer (1953) explored Dibenzyline, a derivative of N,N'-dibenzylisophthalamide, in treating hypertension. This medication, acting as an adrenergic blocking agent, indicates the potential of N,N'-dibenzylisophthalamide derivatives in pharmacological interventions for vascular diseases.

Material Science and Supramolecular Chemistry : Kobaisi et al. (2016) discussed naphthalene diimides (NDIs) in their review “Functional Naphthalene Diimides: Synthesis, Properties, and Applications”. This research indicates the potential application of N,N'-dibenzylisophthalamide in materials science, particularly in the development of molecular switching devices, sensors, and catalysis through anion-π interactions.

Organic Semiconductors : A study by Kao et al. (2007) “High-performance bottom-contact devices based on an air-stable n-type organic semiconductor N,N-bis (4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide” highlights the use of a compound similar to N,N'-dibenzylisophthalamide in organic semiconductors. This demonstrates its potential application in electronic devices such as thin-film transistors.

Polymer and Materials Science : The utilization of related compounds in polymer science is detailed in the work by Zhao et al. (2012) titled “o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science”. This suggests the potential application of N,N'-dibenzylisophthalamide in developing photodegradable polymers and materials with tunable properties.

Supramolecular Structures and Electronics : Research by Lammers et al. (2019) on “Complex Adsorption Behavior of a Nonplanar Naphthalene Diimide on Au(111)” demonstrates the importance of naphthalene diimides in creating supramolecular structures, which could imply applications of N,N'-dibenzylisophthalamide in electronic and nanomaterials.

Electronic Properties and Field-Effect Transistors : Katz et al. (2000) in their study “Naphthalenetetracarboxylic Diimide-Based n-Channel Transistor Semiconductors: Structural Variation and Thiol-Enhanced Gold Contacts” explored the electronic properties of NTCDI derivatives, indicating the potential of N,N'-dibenzylisophthalamide in the development of electronic devices.

Propiedades

IUPAC Name |

1-N,3-N-dibenzylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-21(23-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(26)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGUVVFULXKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)

![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)

![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)

![2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5665473.png)

![N-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5665476.png)

![6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)